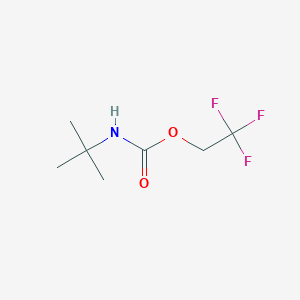

2,2,2-trifluoroethyl N-tert-butylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

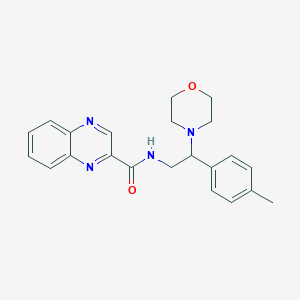

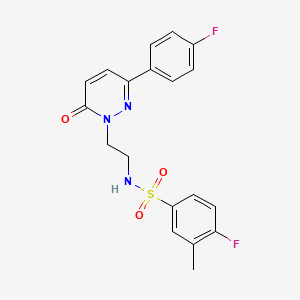

2,2,2-Trifluoroethyl N-tert-butylcarbamate (TFETBC) is a synthetic compound that belongs to the class of carbamates. It has a molecular weight of 199.17 .

Molecular Structure Analysis

The IUPAC name for this compound is 2,2,2-trifluoroethyl tert-butylcarbamate . The InChI code is 1S/C7H12F3NO2/c1-6(2,3)11-5(12)13-4-7(8,9)10/h4H2,1-3H3,(H,11,12) .Aplicaciones Científicas De Investigación

Molecular Structure and Bonding Characteristics

- N–CF3 Bonds in Carbamate and Triazene: A study by Brauer et al. (1988) explored the molecular structure of tert-Butyl N-trifluoromethylcarbamate, focusing on its unique bonding characteristics, especially the short N-CF3 bond and the N-C(O2) bond. This research is significant in understanding the molecular behavior and potential applications of similar compounds (Brauer et al., 1988).

Applications in Polymer Science

- Cascade Biodegradable Polymer: Dewit and Gillies (2009) developed polymers comprising N,N'-dimethylethylenediamine and 4-hydroxybenzyl alcohol linked by carbamate linkages, using a tert-butylcarbamate (Boc) group as a cleavable end-cap. This research highlights the potential of such compounds in the development of medical devices, drug delivery vehicles, and tissue engineering scaffolds (Dewit & Gillies, 2009).

Synthetic Chemistry Applications

- Versatile Reagent for Asymmetric Synthesis: Mei et al. (2016) reviewed the applications of N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine, a compound structurally related to 2,2,2-trifluoroethyl N-tert-butylcarbamate, in the asymmetric synthesis of trifluoromethyl-containing amines and amino acids. This reagent is widely used in the pharmaceutical industry due to its structural novelty and value (Mei et al., 2016).

Chemical Transformation and Catalysis

- Defluorinative Transformation Catalyzed by Phosphazene Base: Shigeno et al. (2023) demonstrated the catalysis of defluorinative functionalization reactions of (2,2,2-trifluoroethyl)arenes, highlighting the compound's role in producing monofluoroalkene products. This study adds to the understanding of the potential of such compounds in organic synthesis (Shigeno et al., 2023).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

2,2,2-trifluoroethyl N-tert-butylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO2/c1-6(2,3)11-5(12)13-4-7(8,9)10/h4H2,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWDNKBUZREYMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2582979.png)

![6-benzyl-5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2582983.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2582990.png)

![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2582995.png)

![N-[(6,7-Diethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phthalimide](/img/structure/B2582996.png)

![N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2582998.png)